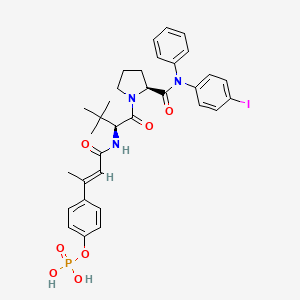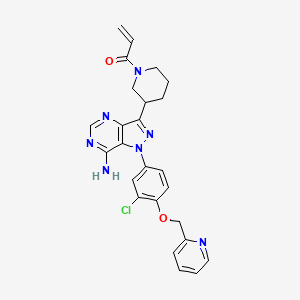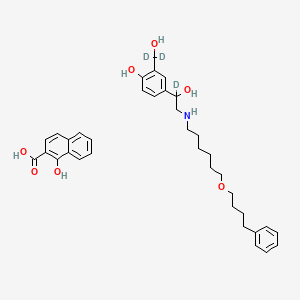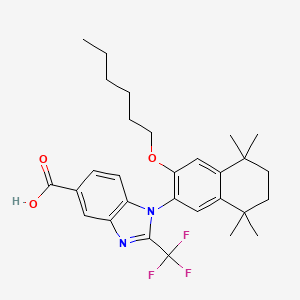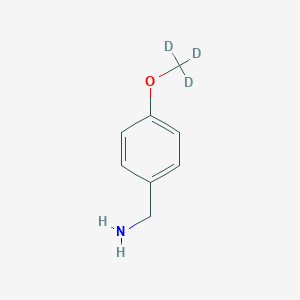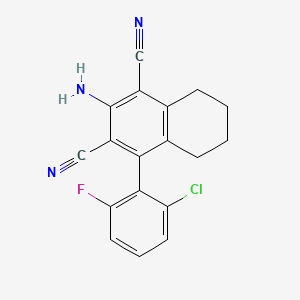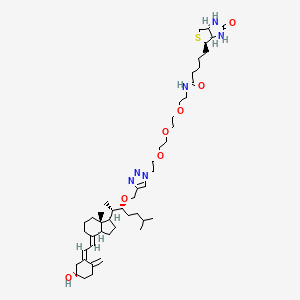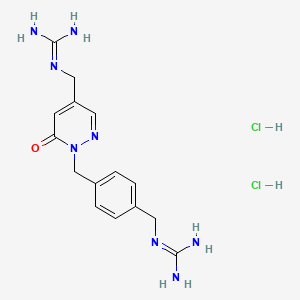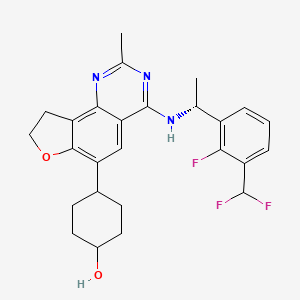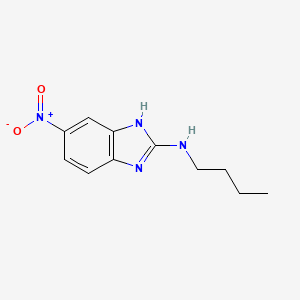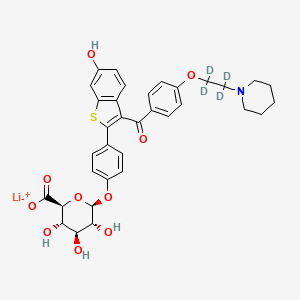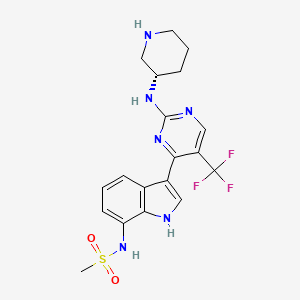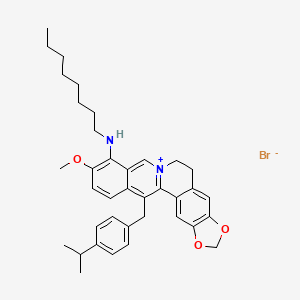
Anticancer agent 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 25 is a promising compound in the field of oncology, known for its potent activity against various cancer cell lines. This compound has garnered significant attention due to its ability to inhibit cancer cell proliferation and induce apoptosis, making it a valuable candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction between a benzene derivative and a pyrazine derivative.
Step 2: Functionalization of the core structure via halogenation, followed by nucleophilic substitution to introduce specific functional groups.
Step 3: Final modifications to enhance the compound’s bioactivity, such as methylation or acetylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties.
Scientific Research Applications
Anticancer agent 25 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of anticancer agent 25 involves multiple pathways:
Comparison with Similar Compounds
Anticancer agent 25 can be compared with other similar compounds, such as:
Anticancer agent 24: Known for its strong activity against leukemia cells but with higher toxicity.
Anticancer agent 26: Exhibits similar bioactivity but with a different mechanism of action, targeting the MAPK/ERK pathway.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both the PI3K/Akt/mTOR pathway and inducing DNA damage. This dual approach enhances its efficacy and reduces the likelihood of resistance development .
Properties
Molecular Formula |
C37H45BrN2O3 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
17-methoxy-N-octyl-21-[(4-propan-2-ylphenyl)methyl]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-amine;bromide |
InChI |
InChI=1S/C37H44N2O3.BrH/c1-5-6-7-8-9-10-18-38-36-32-23-39-19-17-28-21-34-35(42-24-41-34)22-30(28)37(39)31(29(32)15-16-33(36)40-4)20-26-11-13-27(14-12-26)25(2)3;/h11-16,21-23,25H,5-10,17-20,24H2,1-4H3;1H |
InChI Key |
CWISSTVNSNYSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C(C=CC2=C(C3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)CC6=CC=C(C=C6)C(C)C)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


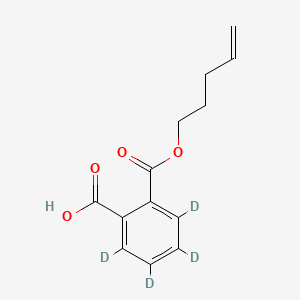
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
